5,7-dichloro-1-ethyl-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
937685-46-6 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
5,7-dichloro-1-ethylindole-2,3-dione |
InChI |
InChI=1S/C10H7Cl2NO2/c1-2-13-8-6(9(14)10(13)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
CBHRMIUSTUUSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,7 Dichloro 1 Ethyl 1h Indole 2,3 Dione
Strategies for the Preparation of 5,7-dichloro-1-ethyl-1H-indole-2,3-dioneepa.govepa.gov
The synthesis of 5,7-dichloro-1-ethyl-1H-indole-2,3-dione involves a multi-step process that begins with the formation of the core indole-2,3-dione (isatin) structure, followed by targeted modifications. Key to its preparation are the strategic introduction of chloro substituents at the 5 and 7 positions of the indole (B1671886) ring and the subsequent alkylation of the nitrogen atom.
Precursor Synthesis and Halogenation Approaches at Positions 5 and 7
The foundational precursor for the target molecule is 5,7-dichloro-1H-indole-2,3-dione. researchgate.netdoaj.org The synthesis of this precursor typically starts from an appropriately substituted aniline (B41778). One common approach is the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis, where a substituted aniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the corresponding isatin.
For the specific synthesis of 5,7-dichloro-1H-indole-2,3-dione, 3,5-dichloroaniline (B42879) would be the logical starting material. The halogenation of the isatin ring itself is also a viable strategy. Direct chlorination of 1H-indole-2,3-dione can be achieved using various chlorinating agents. However, controlling the regioselectivity to obtain the desired 5,7-dichloro isomer can be challenging and may require specific reaction conditions or the use of protecting groups. The use of sulfuryl chlorofluoride has been reported for the selective chlorination of unprotected indoles, yielding different products depending on the solvent used. organic-chemistry.org
The structural integrity of the precursor, 5,7-dichloro-1H-indole-2,3-dione, has been confirmed through crystallographic studies, which show a nearly planar molecule with specific bond lengths and angles. researchgate.netdoaj.org
N-Alkylation Protocols for the Introduction of the Ethyl Moiety at Position 1
With the 5,7-dichloro-1H-indole-2,3-dione precursor in hand, the next crucial step is the introduction of the ethyl group at the nitrogen atom (N-1 position). This N-alkylation is a common transformation for isatin and indole derivatives. researchgate.netstanford.edu
A standard method for N-alkylation involves the deprotonation of the N-H group using a suitable base to form an indolide anion, which then acts as a nucleophile. This is followed by the addition of an ethylating agent, such as ethyl iodide or ethyl bromide. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govnih.gov
Phase-transfer catalysis offers an alternative approach for the N-alkylation of isatin derivatives, often leading to good yields. researchgate.net This method is particularly useful for reactions involving a solid or liquid phase and an aqueous phase, facilitating the transfer of the reactants between the phases.
The following table summarizes typical conditions for N-alkylation of indole derivatives:
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |
| Ethyl Bromide | K2CO3 | DMF | - | Room Temp. | Good | researchgate.net |
| Propargyl Bromide | NaH | DMF | - | - | Good | nih.gov |
| 1-Bromobutane | K2CO3 | Ionic Liquid | - | 25-80°C | Varies | researchgate.net |
Classical and Modern Synthetic Routes Applied to Indole-2,3-dione Derivatization
The synthesis of indole-2,3-dione and its derivatives is a well-established field in organic chemistry, with both classical and modern methods being employed. The Fischer indole synthesis, discovered in 1883, remains a popular and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. youtube.commdpi.comrsc.org While not directly a method for synthesizing the dione (B5365651), it is fundamental to the broader class of indole compounds.
Modern synthetic strategies often focus on improving efficiency, yield, and regioselectivity. For instance, palladium-catalyzed intramolecular oxidative coupling has been used to synthesize functionalized indole derivatives from N-aryl enamines. mdpi.com Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, which can be applied to introduce substituted anilines at specific positions on the indole core. nih.gov
The derivatization of the indole-2,3-dione scaffold is extensive. The carbonyl group at the C-3 position is particularly reactive and can undergo a variety of reactions, including condensation with active methylene (B1212753) compounds and the Pfitzinger reaction to form quinoline-4-carboxylic acids. researchgate.net
Advanced Synthetic Methodologies and Green Chemistry Applications
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. In the context of synthesizing this compound and other isatin derivatives, microwave-assisted synthesis and the use of ionic liquids as reaction media have emerged as promising green chemistry approaches. mdpi.comnih.gov
Microwave-Assisted Synthesis Techniques for Efficiency Enhancement
Microwave-assisted organic synthesis has gained considerable attention due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity compared to conventional heating methods. nih.govmedcraveonline.com The mechanism of microwave heating involves direct interaction with the molecules in the reaction mixture, leading to rapid and uniform heating. medcraveonline.com
This technique has been successfully applied to various steps in the synthesis of indole derivatives, including the construction of the indole nucleus and subsequent functionalization. mdpi.comnih.gov For the synthesis of this compound, microwave irradiation could potentially be used to accelerate both the cyclization step to form the isatin core and the N-alkylation step. For example, one-pot multi-component reactions under microwave irradiation have been developed for the synthesis of highly functionalized indole derivatives in a matter of minutes. nih.gov
The following table highlights the advantages of microwave-assisted synthesis over conventional methods for a related reaction: nih.gov
| Method | Reaction Time | Yield |
| Conventional Heating | 12-24 hours | 64-94% |
| Microwave Irradiation | 5-10 minutes | 72-96% |
Application of Ionic Liquids as Reaction Media
Ionic liquids are salts with low melting points, often below 100 °C, and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govauctoresonline.org They can act as both solvents and catalysts in organic reactions. auctoresonline.org
In the synthesis of indole derivatives, ionic liquids have been shown to increase reaction rates and influence product distribution. researchgate.net For the N-alkylation of the 5,7-dichloro-1H-indole-2,3-dione precursor, an ionic liquid could serve as the reaction medium, potentially eliminating the need for volatile organic solvents. Research has shown that the alkylation of indole salts in ionic liquids can be faster and less dependent on the counter-ion or the presence of small amounts of protic solvents. researchgate.net
The choice of ionic liquid can be tailored to the specific reaction. For example, hydrophilic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) thiocyanate (B1210189) and hydrophobic ones such as 1-ethyl-3-methylimidazolium bistrifluoromethanesulfonylimide have been used as reaction media. mdpi.com
Oxidative Reactions of the Indole-2,3-dione Scaffold
The C2-C3 bond in the isatin ring system is susceptible to oxidative cleavage under specific conditions. A common and historically significant reaction is the oxidation of isatins with alkaline hydrogen peroxide, which cleaves the bond between the two carbonyl groups to furnish the corresponding anthranilic acid derivative. researchgate.net This reaction serves both as a synthetic route to substituted anthranilic acids and as a method for structural proof of isatins. researchgate.net
Another oxidative pathway for isatins involves treatment with reagents like chromic acid or hydrogen peroxide under different conditions to yield isatoic anhydrides. nih.gov For this compound, oxidative cleavage would be expected to proceed analogously. Treatment with alkaline peroxide would likely yield N-ethyl-3,5-dichloroanthranilic acid, while oxidation with chromic acid could produce the corresponding N-ethyl substituted isatoic anhydride. The electron-withdrawing nature of the chloro substituents is not expected to inhibit this core transformation.
Table 1: Representative Oxidative Reactions of Isatin Derivatives
| Isatin Derivative | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| Isatin | H₂O₂ / NaOH (aq) | Anthranilic acid | researchgate.net |
| Isatin | Chromic acid / Acetic acid | Isatoic anhydride | nih.gov |
| Isatin | H₂O₂ / Organoselenium catalyst | Isatoic anhydride | nih.gov |
Electrophilic Aromatic Substitution and Related Transformations
The aromatic ring of the isatin scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused dicarbonyl system. Nevertheless, under forcing conditions, substitution can occur, typically directing incoming electrophiles to the C5 and C7 positions. scielo.brresearchgate.net For example, nitration of isatin with a sulfonitric mixture yields 5-nitroisatin. scielo.br
In the case of this compound, the aromatic ring is already substituted at the C5 and C7 positions with chlorine atoms. These halogen atoms, along with the powerful deactivating effect of the α-keto-lactam ring, render the remaining C4 and C6 positions exceptionally electron-deficient. Consequently, further electrophilic aromatic substitution on this substrate is highly unfavorable and would require exceptionally harsh reaction conditions, with a low probability of yielding a clean, specific product. The synthesis of the parent 5,7-dichloroisatin (B1293616) itself is achieved via the electrophilic chlorination of isatin, for instance with trichloroisocyanuric acid in sulfuric acid, which demonstrates the progressive deactivation of the ring as each chlorine atom is added. researchgate.net
Condensation Reactions at the Carbonyl Centers
Common transformations include:
Reactions with Active Methylene Compounds: In Knoevenagel-type condensations, isatins react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, rhodanine (B49660) derivatives) to form 3-ylideneoxindole products. nih.gov
Reactions with Nitrogen Nucleophiles: The C3-carbonyl readily condenses with primary amines, hydrazines, hydroxylamine, and their derivatives (like thiosemicarbazide) to form the corresponding isatin-3-imines, hydrazones, oximes, and thiosemicarbazones. scielo.br These reactions are fundamental to the synthesis of many biologically active compounds.
The Pfitzinger Quinoline Synthesis: Isatins react with α-methylene ketones in the presence of a base to yield quinoline-4-carboxylic acids.
Aldol (B89426) and Baylis-Hillman Reactions: The electrophilic C3-ketone readily participates in aldol-type additions and serves as a reactive electrophile in the Baylis-Hillman reaction with activated alkenes in the presence of a nucleophilic catalyst like DABCO. researchgate.netelsevierpure.com
The this compound is expected to undergo all these condensation reactions at the C3-position, yielding a diverse library of functionalized derivatives.
Table 3: Representative Condensation Reactions of Substituted Isatins
| Isatin Derivative | Reagent(s) | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Isatin | Rhodanine | - | 5-Isatinylidenerhodanine | nih.gov |
| N-Alkyl Isatins | Thiosemicarbazide | - | N-Alkylisatin-3-thiosemicarbazones | scielo.br |
| Isatin | Acrylic acid derivatives | DABCO / Ethanol | Baylis-Hillman Adducts | elsevierpure.com |
| Isatin | Phenacyl bromide | K₂CO₃ / DMF | N-(Phenacyl)isatin and epoxide side product | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Dichloro 1 Ethyl 1h Indole 2,3 Dione
Comprehensive Spectroscopic Analysis Techniques
A complete spectroscopic workup is essential for the unambiguous identification and structural confirmation of a novel or sparsely studied chemical entity. However, dedicated studies providing this information for 5,7-dichloro-1-ethyl-1H-indole-2,3-dione are not currently available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Detailed Structural Assignment
No specific ¹H or ¹³C NMR spectral data for this compound has been reported. For comparison, the related compound 1-ethyl-1H-indole-3-carbaldehyde displays a quartet signal for the ethyl group's methylene (B1212753) protons (CH₂) at approximately 4.24 ppm and a triplet for the methyl protons (CH₃) at around 1.56 ppm in its ¹H NMR spectrum. rsc.org One would anticipate similar signals for the ethyl group in the title compound, alongside signals corresponding to the aromatic protons on the dichloro-substituted benzene (B151609) ring. The specific chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the dione (B5365651) functionality. Without experimental data, a precise assignment is not possible.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification
Detailed FTIR data identifying the characteristic vibrational modes of this compound are not available. Generally, isatin-containing structures exhibit strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations, typically in the region of 1700-1750 cm⁻¹. Additional bands would be expected for C-Cl, C-N, and C-H bonds within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
There is no published UV-Vis spectroscopic data for this compound. The parent compound, 1H-indole-2,3-dione (isatin), shows absorption maxima which can be studied to understand electronic transitions. nist.gov The introduction of two chlorine atoms and an N-ethyl group to this chromophore would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in its absorption maxima, but specific experimental values are required for confirmation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
A precise molecular mass for this compound, as determined by HRMS, has not been documented in available literature. The monoisotopic mass of the compound, with the molecular formula C₁₀H₇Cl₂NO₂, is calculated to be 242.985384 g/mol . researchgate.net HRMS analysis would be crucial to confirm this exact mass, thereby verifying the elemental composition.
Solid-State Structural Analysis by X-ray Crystallography
Direct structural elucidation of this compound through single-crystal X-ray diffraction has not been reported.
Computational and Theoretical Investigations of 5,7 Dichloro 1 Ethyl 1h Indole 2,3 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for its balance of accuracy and efficiency in predicting molecular structures and energies. researchgate.net In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate optimized bond lengths and angles. ijrar.org
While experimental crystal structure data for 5,7-dichloro-1-ethyl-1H-indole-2,3-dione is not available, the crystal structure of the related compound 5,7-dichloro-1H-indole-2,3-dione reveals a nearly planar molecule. researchgate.netdoaj.org DFT-based geometric optimization for the ethyl derivative would be expected to yield a similar planar indole core. The calculations would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for further computational analysis. For instance, in a study on ethyl indole-2-carboxylate, DFT calculations showed that the sum of bond angles around a key carbon atom was 360°, confirming its sp2 hybridization state. ijrar.org
Table 1: Illustrative Geometrical Parameters from DFT Calculations for Indole Derivatives Note: This table presents typical parameters observed in related indole structures, as specific data for this compound is not published. The data is based on findings for ethyl indole-2-carboxylate. ijrar.org
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.216 |
| C-C (ring) | 1.426 | |
| C-N | 1.465 |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | N-C-C | 109.29 |
| C-C-C | 132.3 |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a more reactive molecule. DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Global reactivity parameters, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors help in understanding the molecule's behavior in chemical reactions.
Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
These parameters are crucial for predicting how this compound might interact with other reagents.
Table 3: Illustrative Global Reactivity Descriptors Note: These values are calculated for illustrative purposes based on the sample HOMO/LUMO energies in Table 2.
| Parameter | Definition | Illustrative Value (eV) |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.3 |
| Chemical Potential (μ) | -χ | -4.3 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 |
| Chemical Softness (S) | 1 / η | 0.45 |
| Electrophilicity Index (ω) | μ² / (2η) | 4.20 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. aps.org It is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds by calculating the energies of electronic transitions from the ground state to various excited states.
By applying TD-DFT, one can calculate the vertical excitation energies and corresponding oscillator strengths for this compound. The results can be used to simulate its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). This theoretical spectrum can then be compared with experimental data for validation.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling encompasses a range of simulation techniques to study the behavior of molecules, often in a biological context. nih.gov For a compound like this compound, these approaches can predict its interactions with biological macromolecules.
Molecular docking is a prominent example of a molecular modeling technique. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. mdpi.com Studies on similar indole-based compounds have used docking to investigate their binding modes within the active sites of enzymes, providing insights into their potential pharmacological activity. mdpi.comchapman.edu Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-receptor complex over time, revealing how the compound's conformation changes and how it interacts with the surrounding environment. chapman.edu These simulations could elucidate the potential biological targets of this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of a ligand's activity by examining its binding mode and affinity within the active site of a biological target. mdpi.comnih.gov
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the broader class of indole and isoindoline-1,3-dione derivatives is the subject of numerous such investigations. mdpi.comnih.govmdpi.com These studies reveal that the indole-2,3-dione scaffold is a versatile pharmacophore that can form key interactions with various enzymatic targets.
Docking studies on related compounds typically show that the dione (B5365651) moiety and the indole nitrogen (or substituents) are critical for forming hydrogen bonds and hydrophobic interactions. For example, in studies of similar heterocyclic compounds targeting cyclooxygenase (COX) enzymes, the dione's carbonyl groups frequently interact with residues like Arginine and Tyrosine via hydrogen bonds. mdpi.com The aromatic indole ring often engages in π-π stacking or π-alkyl interactions with hydrophobic residues in the enzyme's binding pocket. mdpi.comnih.gov The introduction of the N-ethyl group in this compound would likely influence its binding profile by introducing additional van der Waals contacts and altering the molecule's orientation within the active site compared to its N-H analog.
Table 1: Common Protein Targets for Indole-dione Scaffolds in Molecular Docking Studies
| Target Class | Specific Enzyme Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Oncology |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory |
This table is illustrative of targets for the general indole-dione class based on available research on related compounds. nih.govnih.govucsd.edu
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A reliable QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. nih.gov
QSAR studies on indole derivatives often reveal that biological activity is correlated with a combination of steric, electronic, and hydrophobic properties. nih.govnih.gov These properties, known as molecular descriptors, can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity (related to steric bulk), and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov
For a series of compounds including this compound, a QSAR model would be developed by:
Assembling a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values).
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression or partial least squares, to build an equation that links the descriptors to the activity.
Validating the model to ensure its statistical robustness and predictive power. nih.goveurjchem.com
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that goes beyond traditional QSAR by considering the three-dimensional properties of molecules. It evaluates the steric (shape) and electrostatic (charge) fields surrounding a set of aligned molecules to explain and predict their biological activities. nih.govnih.gov
The CoMFA process involves several key steps:
Molecular Alignment: A set of active compounds is superimposed based on a common substructure or pharmacophore. This is the most critical step, as the quality of the alignment directly impacts the model's reliability.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to create a mathematical relationship between the calculated field values and the biological activities of the compounds.
Visualization: The results are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a green contour map in a steric field typically indicates that adding a bulky group in that region will enhance activity, while a red contour in an electrostatic field might show where a negative charge is favorable. nih.gov
While a specific CoMFA study on this compound is not documented, studies on other indole and dione derivatives have successfully used this method to guide the design of more potent inhibitors for various targets. nih.govnih.gov
Table 2: Key Outputs of a CoMFA Study
| Output | Description | Purpose |
|---|---|---|
| Statistical Values (q², r²) | Cross-validated (q²) and non-cross-validated (r²) correlation coefficients. | To assess the statistical validity and predictive ability of the model. |
| Steric Contour Maps | 3D graphical representation showing where steric bulk is favored or disfavored for activity. | Guides modification of molecular size and shape. |
| Electrostatic Contour Maps | 3D graphical representation showing where positive or negative charges are favored or disfavored. | Guides modification of electronic properties (e.g., adding electron-donating or -withdrawing groups). |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is vital, as a molecule's three-dimensional shape dictates its ability to interact with a biological target.
Detailed crystal structure analysis of the parent compound, 5,7-dichloro-1H-indole-2,3-dione , provides a solid foundation for understanding the conformational properties of its N-ethylated derivative. doaj.orgresearchgate.net The parent molecule is nearly planar, with the non-hydrogen atoms showing a mean deviation from planarity of only 0.035 Å. doaj.orgresearchgate.net In its crystalline state, it forms dimers through two N—H⋯O hydrogen bonds. researchgate.net A weak intermolecular offset π–π interaction is also observed between the five- and six-membered rings of adjacent dimers. researchgate.net
The introduction of an ethyl group at the N1 position on This compound introduces two significant changes:
It eliminates the possibility of the N—H⋯O hydrogen bonding that defines the crystal structure of the parent compound.
It introduces new rotational degrees of freedom around the N–CH₂ and CH₂–CH₃ bonds of the ethyl group.
Table 3: Crystallographic Data for the Analogous Compound 5,7-dichloro-1H-indole-2,3-dione
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₃Cl₂NO₂ | Defines the atomic composition of the core structure. researchgate.net |
| Molecular Geometry | Nearly Planar | The rigid, flat core provides a stable scaffold. doaj.orgresearchgate.net |
| Key Intermolecular Forces | N—H⋯O Hydrogen Bonds; π–π stacking | Governs crystal packing; these specific H-bonds are absent in the N-ethyl derivative. researchgate.net |
| Centroid-Centroid Separation | 3.8444 Å | Indicates the distance between stacked aromatic rings. researchgate.net |
This data for the parent compound serves as a critical reference point for computational studies on this compound, helping to build and validate models of its own unique conformational preferences and interaction potential.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,7-dichloro-1H-indole-2,3-dione |
| Arginine |
Broader Academic and Industrial Applications of Indole 2,3 Dione Derivatives
Applications in Dye Chemistry and Pigment Synthesis
The indole-2,3-dione (isatin) framework is a cornerstone in the development of synthetic dyes and pigments, an application that dates back to the initial discovery of isatin (B1672199) as an oxidation product of the iconic dye, indigo. sinocurechem.combiomedres.us The stability and vibrant coloration of isatin derivatives make them valuable in the modern dye industry for use in products like fabric dyes and inks. sinocurechem.com
N-substituted isatin derivatives are particularly useful for dyeing keratin-containing fibers such as human hair, wool, and fur. google.com These compounds can produce a spectrum of colors, with specific derivatives yielding shades in the yellow range. google.com The brilliance and variety of these colors can be enhanced by combining isatin derivatives with aminofunctional compounds, resulting in vibrant yellow, red, violet, and even black dyes. google.com Another innovative application involves the in situ formation of color on fibers; this is achieved by reacting an isatin derivative with an aniline (B41778) derivative to form a ketimine, or Schiff base, directly on the material being dyed. google.com
Furthermore, advancements in biotechnology have introduced enzymatic methods for synthesizing indigoid dyes. Unspecific peroxygenases (UPOs) can be used to produce dyes like Tyrian purple from indole (B1671886) and its substituted precursors. mdpi.com This biocatalytic approach is particularly relevant for halogenated indole derivatives. Research has shown that the bioconversion of precursors like 5-chloroindole (B142107) and 6-chloroindole (B17816) can produce dyes with exceptionally bright colors, ranging from turquoise to reddish hues, highlighting the potential for creating a diverse palette of novel dyes from halogenated isatins. mdpi.com
Role in Corrosion Inhibition Technologies
In industrial settings, the prevention of metal corrosion is a critical concern, and indole-2,3-dione derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. jmaterenvironsci.comhw.ac.uk The efficacy of these compounds stems from their molecular structure, which includes heteroatoms and aromatic rings that facilitate adsorption onto metal surfaces. hw.ac.ukmdpi.com This adsorption creates a protective film that shields the metal from corrosive agents. hw.ac.uk
Research has demonstrated the potent inhibitory effects of chloro-substituted isatin derivatives, which are structurally related to 5,7-dichloro-1-ethyl-1H-indole-2,3-dione. For instance, a study on 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione in a phosphoric acid solution showed it to be a highly effective inhibitor for mild steel. jmaterenvironsci.comresearchgate.net This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comresearchgate.net Similarly, 1-allyl-5-chloro-indoline-2,3-dione has been identified as a good corrosion inhibitor for mild steel in hydrochloric acid. imist.ma
The mechanism of inhibition involves the spontaneous adsorption of the isatin derivative molecules onto the steel surface, a process that typically conforms to the Langmuir adsorption isotherm model. researchgate.netimist.ma The effectiveness of the inhibition is generally dependent on the concentration of the inhibitor in the solution. jmaterenvironsci.commdpi.comimist.ma
Inhibition Efficiency of a 5-Chloroisatin (B99725) Derivative on Mild Steel
| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |
| 0 | 1.15 | - |
| 10⁻⁶ | 0.61 | 46.9 |
| 10⁻⁵ | 0.34 | 70.4 |
| 10⁻⁴ | 0.19 | 83.5 |
| 10⁻³ | 0.09 | 91.9 |
This table presents data on the corrosion inhibition of mild steel in a 1M H₃PO₄ solution by 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, demonstrating increased efficiency with higher concentrations. jmaterenvironsci.com
Utilization as Building Blocks in Material Science and Advanced Chemical Synthesis
The chemical reactivity of the indole-2,3-dione scaffold makes it an exceptionally versatile building block in advanced organic synthesis and the development of new materials. sinocurechem.com Its structure contains multiple reactive sites that can be readily modified, allowing for its use as a precursor in the synthesis of a vast range of complex heterocyclic compounds, including quinolines and oxindoles. sinocurechem.comicm.edu.plresearchgate.net These synthetic capabilities are exploited to create molecules for both medicinal chemistry and materials science. sinocurechem.com
The isatin ring can undergo a variety of chemical transformations, such as Friedel-Crafts reactions, aldol (B89426) condensations, ring expansions, and oxidations, which further extends its utility in constructing novel molecular architectures. nih.govirapa.org The synthesis of novel 5-chloroisatin and 5-bromoistin derivatives through alkylation reactions is a testament to their role as foundational synthons for more complex, functionalized molecules. researchgate.net
In the realm of material science, the core dione (B5365651) structure is valued for its electronic properties. While not an indole, the related compound indane-1,3-dione is used in applications from photopolymerization to electronics. nih.gov Indole derivatives are specifically used to synthesize push-pull dyes, which are molecules with electron-donating and electron-accepting groups that exhibit interesting non-linear optical properties relevant for advanced materials. nih.gov The indole nucleus is also a key component in cycloaddition reactions, which are atom-economical methods for constructing diverse and intricate heterocyclic frameworks for various applications. researchgate.net
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Sustainable Synthetic Methodologies for Indole-2,3-diones
A primary challenge in the advancement of indole-2,3-dione chemistry is the development of more efficient, cost-effective, and environmentally benign synthetic routes. Future research should prioritize "green chemistry" principles. This includes the exploration of multicomponent reactions (MCRs), which can generate complex molecules like bis(spirooxindoles) from bis(indoline-2,3-diones) in a single step, improving atom economy and reducing waste. researchgate.net
Further avenues include the development of novel catalytic systems, such as copper-promoted direct C3-acylation, which offers an efficient method for synthesizing 3-acylindoles from N-substituted indoles. researchgate.net Investigating alternative starting materials, like ethyl 1H-indole-2-carboxylates, could lead to new synthetic pathways for fused indole (B1671886) systems. nih.gov The development of sustainable methods, potentially utilizing palladium-catalyzed reductive N-heterocyclization, would represent a significant step forward in producing indole derivatives with high yields under moderate conditions. researchgate.net
Advanced Computational Prediction and Validation of Molecular Behavior
Computational chemistry offers a powerful, predictive lens through which to understand and anticipate the behavior of molecules like 5,7-dichloro-1-ethyl-1H-indole-2,3-dione before undertaking costly and time-consuming synthesis. Advanced computational studies, particularly using Density Functional Theory (DFT), are essential for predicting the stability, electronic properties, and reactivity of novel indoline-2,3-dione derivatives. dergipark.org.tr These methods can analyze key parameters such as natural bond orbital (NBO) analysis for stability, molecular electrostatic potential (MEP) to predict reactive sites, and frontier molecular orbital (FMO) analysis to understand charge transfer and kinetic stability. dergipark.org.trresearchgate.net
A significant unaddressed challenge is the accurate prediction of biological activity. The development and refinement of Quantitative Structure-Activity Relationship (QSAR) models are crucial for correlating the structural features of indole-2,3-diones with their biological functions. researchgate.net Future work should focus on creating more robust QSAR models and employing molecular dynamics (MD) simulations to study the dynamic behavior of these compounds when interacting with biological targets, providing a more complete picture than static docking models alone. nih.govnih.gov
Interdisciplinary Approaches for Comprehensive Biological Target Identification
Identifying the specific biological targets of this compound is a critical challenge that requires a multifaceted, interdisciplinary approach. The indole scaffold is a "privileged structure" known to interact with a wide array of biological targets, including protein kinases, G protein-coupled receptors, and enzymes involved in immune response. researchgate.netmdpi.com
Future research must integrate computational methods with experimental biology. In silico reverse docking, for instance, can screen a compound against a vast library of protein targets to generate a list of high-probability binding partners. nih.gov These computational hits must then be validated through rigorous in vitro and cell-based assays. For example, indole derivatives have been successfully identified as potent inhibitors of key cancer-related kinases like EGFR, BRAFV600E, and VEGFR-2. nih.govnih.gov Other studies have shown that isatin-based compounds can inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in cancer immune evasion, or modulate inflammatory pathways by inhibiting the release of cytokines like TNF-α and IL-6. nih.govnih.gov A combined approach will be paramount in comprehensively mapping the mechanism of action for this and related compounds.
Development of Structure-Based Design Strategies for New Functional Molecules
Once biological targets are identified and validated, the next frontier is the rational, structure-based design of new functional molecules with enhanced potency, selectivity, and drug-like properties. This approach relies heavily on high-resolution structural data of the target protein, often obtained through X-ray crystallography or NMR. nih.gov In the absence of an experimental structure, homology modeling can provide a reliable 3D model for design. nih.gov
Molecular docking studies are instrumental in this process, allowing researchers to visualize how a compound like this compound fits into the active site of a target protein. nih.govrsc.org This information guides the modification of the molecular scaffold to optimize interactions with key amino acid residues. For example, the design of indole-2-carboxamides as PI3Kα/EGFR inhibitors was guided by molecular modeling to ensure the compounds could fit within the kinase catalytic sites. nih.gov Similarly, ligand-based drug design, which uses the pharmacophoric features of known inhibitors, can be employed to design novel compounds with desired activities, as demonstrated in the development of new VEGFR-2 inhibitors. nih.govmdpi.com The ultimate goal is to leverage this structural understanding to create a new generation of highly specific and effective therapeutic agents based on the versatile indole-2,3-dione scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
